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  • Product: 5-Bromo-2-methyl-4-thiocyanatoaniline
  • CAS: 1081803-34-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-2-methyl-4-thiocyanatoaniline: Properties, Synthesis, and Applications

For correspondence: [email protected] Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-methyl-4-thiocyanatoaniline, a substituted aniline of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-methyl-4-thiocyanatoaniline, a substituted aniline of significant interest in synthetic and medicinal chemistry. Although direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. The guide covers predicted physicochemical properties, a detailed plausible synthesis protocol, expected spectroscopic characteristics for structural elucidation, and an exploration of its reactivity and potential applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound and its chemical family.

Introduction: The Significance of Substituted Anilines

Anilines and their derivatives are foundational building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of multiple, distinct functional groups onto the aniline scaffold, as seen in 5-Bromo-2-methyl-4-thiocyanatoaniline, creates a highly versatile intermediate with multiple reaction sites. The presence of a bromine atom, a methyl group, an amino group, and a thiocyanate group offers chemists a rich platform for molecular elaboration. Aryl thiocyanates, in particular, are valuable precursors for a variety of sulfur-containing compounds and are known to be present in some bioactive molecules.[3][4] This guide aims to provide a detailed, albeit predictive, technical profile of 5-Bromo-2-methyl-4-thiocyanatoaniline to facilitate its use in research and development.

Physicochemical Properties: An Inferential Analysis

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₈H₇BrN₂SBased on the chemical structure.
Molecular Weight 243.12 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidAnilines are often colorless when pure but can discolor upon exposure to air and light.[5] Related thiocyanatoanilines are reported as solids.[3]
Melting Point 70-90 °C4-Thiocyanatoaniline has a melting point of 52–54 °C.[3] The additional bromo and methyl groups would likely increase the melting point.
Solubility Soluble in DMSO, DMF, acetone, and hot alcohols; sparingly soluble in water.Typical solubility profile for substituted anilines.
pKa 2.5 - 3.5The pKa of aniline is 4.63.[5] The electron-withdrawing nature of the bromo and thiocyanato groups is expected to decrease the basicity of the amino group.[6][7]

Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline: A Proposed Protocol

The synthesis of the target molecule can be envisioned through the electrophilic thiocyanation of 5-bromo-2-methylaniline. Several methods exist for the thiocyanation of aromatic compounds.[8][9] A plausible and efficient approach would be the use of an in-situ generated electrophilic thiocyanating agent.

Reaction Principle

The amino group of the starting material, 5-bromo-2-methylaniline, is a strong activating group that directs electrophilic substitution to the ortho and para positions. As the para position is blocked by the bromine atom, the thiocyanation is expected to occur at the ortho position relative to the amino group.

Proposed Experimental Protocol

Reaction Scheme:

G Start 5-Bromo-2-methylaniline Reagents + NH4SCN, (NH4)2S2O8 Start->Reagents Solvent Solvent (e.g., Methanol) Reagents->Solvent Product 5-Bromo-2-methyl-4-thiocyanatoaniline Solvent->Product

Caption: Proposed synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline.

Materials:

  • 5-Bromo-2-methylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-methylaniline (1 equivalent) in methanol.

  • To this solution, add ammonium thiocyanate (1.5 equivalents).

  • Cool the mixture in an ice bath and add a solution of ammonium persulfate (1.5 equivalents) in methanol dropwise with stirring. The use of persulfate as an oxidizing agent is a common strategy in thiocyanation reactions.[10]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into a larger volume of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR, and MS) as detailed in the following section. The expected yield for similar reactions is in the range of moderate to excellent.[10]

Spectroscopic Characterization: Elucidating the Structure

The structural confirmation of 5-Bromo-2-methyl-4-thiocyanatoaniline would rely on a combination of spectroscopic techniques.[3] The following are the expected spectral data based on known substituent effects and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of aromatic protons are influenced by the electronic nature of the substituents.[11][12]

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the amino group and meta to the bromo and thiocyanato groups will likely appear more upfield, while the proton meta to the amino group and ortho to the bromo and methyl groups will be further downfield.

  • Amino Protons (2H): A broad singlet in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • Methyl Protons (3H): A singlet around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are influenced by the neighboring functional groups.[13][14][15]

  • Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The carbon bearing the amino group will be the most upfield, while the carbons attached to the bromo and thiocyanato groups will be downfield.

  • Thiocyanate Carbon (1C): A characteristic signal around δ 110-115 ppm.

  • Methyl Carbon (1C): A signal in the aliphatic region, around δ 15-20 ppm.

FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule.[16][17][18]

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N Stretching (Thiocyanate): A sharp, strong absorption band around 2140-2160 cm⁻¹.[19]

  • C-N Stretching: In the range of 1250-1350 cm⁻¹.

  • C-H Aromatic Stretching: Above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Below 3000 cm⁻¹.

  • C-Br Stretching: In the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (243.12). Due to the presence of bromine, an M+2 peak of nearly equal intensity will also be present, which is a characteristic isotopic signature for bromine.[20][21][22]

  • Fragmentation: Common fragmentation pathways for anilines include the loss of HCN from the aromatic ring and cleavage of the substituents.[23]

Reactivity and Potential Applications

5-Bromo-2-methyl-4-thiocyanatoaniline is a trifunctional intermediate, offering several avenues for further chemical modification.

G cluster_0 5-Bromo-2-methyl-4-thiocyanatoaniline cluster_1 Potential Reactions cluster_2 Potential Products Core Core Molecule Amino Diazotization (Sandmeyer Reaction) Core->Amino Amino Group Bromo Cross-Coupling (e.g., Suzuki, Heck) Core->Bromo Bromo Group Thiocyanato Conversion to Thiol, Thioether, etc. Core->Thiocyanato Thiocyanato Group Pharma Pharmaceutical Scaffolds Amino->Pharma Bromo->Pharma Materials Functional Materials Bromo->Materials Thiocyanato->Pharma Agro Agrochemicals Thiocyanato->Agro

Caption: Reactivity and application pathways of 5-Bromo-2-methyl-4-thiocyanatoaniline.

Reactions at the Amino Group

The primary amino group can be diazotized and subsequently replaced by a wide variety of functional groups through Sandmeyer-type reactions, providing access to a diverse range of substituted aromatics.[24]

Reactions at the Bromo Group

The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[2][25][26][27]

Reactions of the Thiocyanate Group

The thiocyanate group is a versatile functional group that can be converted into other sulfur-containing moieties.[10][28] For instance, it can be reduced to a thiol, which can then be alkylated to form thioethers. It can also participate in cyclization reactions to form heterocyclic compounds.

Potential Applications

Given the reactivity of its functional groups, 5-Bromo-2-methyl-4-thiocyanatoaniline is a promising intermediate for:

  • Drug Discovery: As a building block for the synthesis of novel heterocyclic compounds with potential biological activity. The aniline moiety itself, while sometimes associated with metabolic instability, is a common feature in many approved drugs.[1]

  • Materials Science: Incorporation into polymers or organic electronic materials where the bromo and sulfur functionalities can be used to tune the material's properties.

  • Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides, as many sulfur-containing compounds exhibit biological activity.[4]

Conclusion

5-Bromo-2-methyl-4-thiocyanatoaniline represents a chemical intermediate with considerable synthetic potential. While direct experimental characterization is currently lacking in the literature, this guide has provided a detailed, evidence-based prediction of its chemical properties, a plausible and robust synthesis protocol, and a thorough outline of its expected spectroscopic signature. The multifunctionality of this molecule makes it a valuable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. The insights provided herein are intended to lower the barrier to the adoption and utilization of this promising compound in future research and development endeavors.

References

  • Lima, F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]

  • Lima, F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. Available at: [Link]

  • Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. Available at: [Link]

  • Kalbus, G. E., Lieu, V. T., & Kalbus, L. H. (2006). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes.
  • Wikipedia. Organic thiocyanates. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Wang, L., et al. (2021). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates.
  • ResearchGate. Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Available at: [Link]

  • Gomez, T., et al. (2007). Substituent effects on the physical properties and pKa of aniline.
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Organic Letters. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings. Available at: [Link]

  • Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O.
  • Chegg.com. (2018). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Available at: [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • The Journal of Physical Chemistry A. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Available at: [Link]

  • DTIC. Multiple Internal Reflection Fourier Transform Infrared Spectroscopy Studies of Thiocyanate Adsorption on Silver and Gold. Available at: [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Available at: [Link]

  • Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available at: [Link]

  • ResearchGate. FTIR spectra of (i) CMC film and (ii) pure NH4SCN. Available at: [Link]

  • Organic Letters. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings. Available at: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Chegg.com. (2020). Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass. Available at: [Link]

  • Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]

  • McGuire Research Group. Synthesis and Spectroscopic Characterization of Interstellar Candidate Ethynyl Thiocyanate: HCCSCN. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Available at: [Link]

  • UCL. Chemical shifts. Available at: [Link]

  • NIH. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Available at: [Link]

  • ResearchGate. Progress on the Synthesis and Applications of Thiocyanates. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • PubMed Central. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-4-thiocyanatoaniline, a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-4-thiocyanatoaniline, a molecule of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its potential applications in drug discovery. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel aniline derivatives.

Introduction: The Significance of Thiocyanatoanilines

Aryl thiocyanates are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The thiocyanate (-SCN) group is a unique functional moiety that can be readily transformed into other sulfur-containing groups, such as thiols, sulfides, and sulfonyl chlorides, making it a valuable building block in drug discovery.[1][2] Substituted anilines, in turn, are foundational scaffolds in numerous pharmaceuticals. The strategic incorporation of a thiocyanate group onto a substituted aniline ring, such as in 5-Bromo-2-methyl-4-thiocyanatoaniline, can significantly modulate the molecule's physicochemical properties and biological activity.[1][3] Derivatives of thiocyanatoaniline have shown promise in various therapeutic areas, underscoring the importance of developing robust synthetic routes to access novel analogues for further investigation.[1][4]

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-2-methyl-4-thiocyanatoaniline features a benzene ring substituted with an amino group, a methyl group, a bromine atom, and a thiocyanate group. The substitution pattern is critical in defining the molecule's electronic and steric properties, which in turn influence its reactivity and biological interactions.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-methyl-4-thiocyanatoaniline and its Precursor

Property5-Bromo-2-methylaniline (Precursor)5-Bromo-2-methyl-4-thiocyanatoaniline (Target)
Molecular Formula C₇H₈BrNC₈H₇BrN₂S
Molecular Weight 186.05 g/mol ~243.13 g/mol
Melting Point 33 °C (lit.)[1]Not available (predicted to be a solid at room temp.)
Boiling Point 139 °C at 17 mmHg (lit.)[1]Not available
Density 1.49 g/mL at 25 °C (lit.)Not available
Appearance Clear yellow to brown liquid after melting[1]Predicted to be a solid

Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline: A Two-Step Approach

A plausible and efficient synthetic route to 5-Bromo-2-methyl-4-thiocyanatoaniline involves a two-step process, starting from a commercially available precursor. This approach is designed for high yield and regioselectivity, crucial for the synthesis of pure, well-characterized compounds for research purposes.

Synthesis_Workflow Start 4-Bromo-2-nitrotoluene Precursor 5-Bromo-2-methylaniline Start->Precursor Step 1: Reduction (SnCl2·2H2O, Ethyl Acetate) Target 5-Bromo-2-methyl-4-thiocyanatoaniline Precursor->Target Step 2: Electrophilic Thiocyanation (NBS, KSCN, Ethanol)

Caption: Synthetic workflow for 5-Bromo-2-methyl-4-thiocyanatoaniline.

Step 1: Synthesis of the Precursor, 5-Bromo-2-methylaniline

The initial step involves the reduction of 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1-methyl-2-nitrobenzene (5 g, 23.14 mmol) and ethyl acetate (100 mL).[1]

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (20 g).[1]

  • Reaction Conditions: Stir the reaction mixture at 30 °C overnight.[1]

  • Work-up: Upon completion of the reaction (monitored by TLC), adjust the pH of the solution to 10 with a 5 M sodium hydroxide solution.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

  • Purification: Combine the organic layers and wash sequentially with brine (3 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methylaniline as a brown oily product (yield ~93%).[1]

Causality of Experimental Choices:

  • Tin(II) chloride dihydrate is a mild and effective reducing agent for nitroarenes, offering good yields and selectivity.

  • Ethyl acetate is chosen as the solvent due to its ability to dissolve the starting material and its immiscibility with the aqueous work-up solutions.

  • Basification with NaOH is crucial to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free aniline, which is soluble in the organic phase.

Step 2: Electrophilic Thiocyanation of 5-Bromo-2-methylaniline

The second step is the regioselective introduction of the thiocyanate group onto the aniline ring. The amino group is a strong activating group and an ortho-, para-director. In 5-bromo-2-methylaniline, the position para to the amino group is occupied by the bromine atom. The methyl group is also an ortho-, para-director. The position ortho to the amino group and meta to the methyl group (position 6) is sterically hindered. Therefore, the thiocyanation is expected to occur at the position para to the methyl group and ortho to the amino group (position 4), which is electronically activated by both groups.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-methylaniline (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add potassium thiocyanate (KSCN) (2.1 mmol) to the solution and stir at room temperature for 5 minutes. Then, add N-bromosuccinimide (NBS) (1.0 mmol) to the mixture.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 20-30 minutes.[1] Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain 5-Bromo-2-methyl-4-thiocyanatoaniline.

Mechanism of Electrophilic Thiocyanation:

The reaction proceeds via an electrophilic aromatic substitution mechanism. N-bromosuccinimide reacts with potassium thiocyanate to in situ generate an electrophilic thiocyanating agent, likely N-thiocyanatosuccinimide (NTS).[1] The electron-rich aniline derivative then attacks the electrophilic sulfur atom of the thiocyanating agent, leading to the substitution of a hydrogen atom on the aromatic ring with the thiocyanate group.[1]

Thiocyanation_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack NBS N-Bromosuccinimide (NBS) NTS N-Thiocyanatosuccinimide (NTS) (Electrophilic Agent) NBS->NTS + KSCN KSCN Potassium Thiocyanate (KSCN) KSCN->NTS Aniline 5-Bromo-2-methylaniline Intermediate Wheland Intermediate (Sigma Complex) Aniline->Intermediate + NTS Product 5-Bromo-2-methyl-4-thiocyanatoaniline Intermediate->Product - H+

Caption: Mechanism of electrophilic thiocyanation of anilines.

Characterization of 5-Bromo-2-methyl-4-thiocyanatoaniline

Thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the carbon of the thiocyanate group.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2140-2160 cm⁻¹, which is characteristic of the C≡N stretching vibration of the thiocyanate group.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak will be observed, confirming the presence of one bromine atom.[6][7]

Potential Applications in Drug Development

Thiocyanatoaniline derivatives are of significant interest in drug discovery due to their diverse biological activities. The thiocyanate group can act as a pharmacophore, interacting with biological targets, or serve as a precursor for other functional groups that enhance therapeutic efficacy.[1][4] The presence of a bromine atom can also influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity.[8] The specific substitution pattern of 5-Bromo-2-methyl-4-thiocyanatoaniline makes it a novel candidate for screening in various biological assays to explore its potential as an antimicrobial, anticancer, or enzyme inhibitory agent.[1][4]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-Bromo-2-methyl-4-thiocyanatoaniline. The detailed, step-by-step protocols, grounded in established chemical principles, offer a reliable pathway for researchers to access this promising molecule. The insights into its structure, properties, and potential applications are intended to facilitate further research and development in the field of medicinal chemistry.

References

  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules. [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

  • 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • On the Infrared Spectra of Some Mixed Thiocyanato Complexes. Acta Chemica Scandinavica. [Link]

  • 2-Methyl-4-thiocyanatoaniline. Acta Crystallographica Section E. [Link]

  • Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

  • Synthesis and vibrational spectra of lead(II) thiocyanate complexes. Canadian Journal of Chemistry. [Link]

  • Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]

  • IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. ResearchGate. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen atom. Pearson. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-methyl-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the chemical reactivity of 5-Bromo-2-methyl-4-thiocyanatoaniline,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity of 5-Bromo-2-methyl-4-thiocyanatoaniline, a polysubstituted aromatic compound with significant potential in synthetic chemistry and drug discovery. The interplay of its distinct functional groups—amino, bromo, methyl, and thiocyanato—creates a unique chemical entity with a rich and nuanced reactivity profile. This document will dissect the individual and collective influence of these substituents, offering field-proven insights into its behavior in various chemical transformations.

Molecular Architecture and Electronic Landscape

5-Bromo-2-methyl-4-thiocyanatoaniline is a fascinating scaffold where the electronic and steric effects of four different substituents dictate its chemical behavior. The central aniline ring is highly activated towards electrophilic aromatic substitution by the powerful electron-donating amino group.[1][2] This activation is modulated by the other substituents, creating a complex landscape for incoming reagents.

Functional GroupPositionElectronic EffectDirecting Effect (for EAS)
Amino (-NH₂) C1Strongly Activating (+M > -I)Ortho, Para
Methyl (-CH₃) C2Weakly Activating (+I)Ortho, Para
Thiocyanato (-SCN) C4Deactivating (-I, -M)Meta
Bromo (-Br) C5Deactivating (-I > +M)Ortho, Para

The strongly activating amino group, through its +M (mesomeric) effect, increases the electron density at the ortho and para positions.[2] The methyl group at the 2-position provides further weak activation. Conversely, the bromo and thiocyanato groups are deactivating. Halogens like bromine are a classic example of ortho, para-directing deactivators due to the competing inductive withdrawal (-I) and mesomeric donation (+M) effects.[3] The thiocyanato group is generally considered deactivating and meta-directing. The overall reactivity of the ring is a balance of these competing influences.

Electrophilic Aromatic Substitution: A Tale of Competing Directors

The primary consideration for electrophilic aromatic substitution (EAS) on this molecule is the regioselectivity dictated by the powerful ortho, para-directing amino group. The available positions for substitution are C3 and C6.

Directing effects in electrophilic aromatic substitution.

Based on an analysis of the directing effects:

  • The amino group strongly directs towards positions 2, 4, and 6. Positions 2 and 4 are already substituted. Position 6 is ortho to the amino group.

  • The methyl group directs towards positions 1, 3, and 5. Positions 1 and 5 are substituted. Position 3 is ortho to the methyl group.

  • The bromo group directs towards positions 1, 3, and 6. Position 1 is substituted.

  • The thiocyanato group directs towards positions 2 and 6 (meta to itself). Position 2 is substituted.

Considering these influences, the most likely position for electrophilic attack is C6 , which is ortho to the strongly activating amino group and meta to the deactivating thiocyanato group. However, the C6 position is sterically hindered by the adjacent bromo group. The C3 position is ortho to the weakly activating methyl group and para to the deactivating bromo group. Given the powerful influence of the amino group, substitution at C6 is generally favored, but steric hindrance may lead to a mixture of products or require forcing conditions.

Nitration

Nitration of anilines requires careful consideration due to the potential for oxidation by nitric acid and the formation of a meta-directing anilinium ion in strongly acidic conditions.[2] A common strategy to circumvent these issues is the protection of the amino group as an acetamide.

Experimental Protocol: Nitration of 5-Bromo-2-methylaniline (as a precursor)

This protocol for a related compound illustrates the general approach.[4]

  • Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.[4]

  • Slowly add 5-bromo-2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C to form the anilinium sulfate salt.[4]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.[4]

  • Nitration: Add the cold nitrating mixture dropwise to the anilinium sulfate solution. It is crucial to maintain a low temperature throughout the addition to minimize side reactions.[4]

  • Work-up: After the addition is complete, pour the reaction mixture onto crushed ice.[4]

  • Basification: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until basic to precipitate the nitrated product.[4]

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization.[4]

Reactivity of the Amino Group

The amino group is a versatile handle for a variety of chemical transformations.

Diazotization and Sandmeyer Reactions

The primary amino group can be converted to a diazonium salt, which is an excellent leaving group and a gateway to a wide range of functionalities via the Sandmeyer reaction.[5][6][7]

Sandmeyer_Reaction start 5-Bromo-2-methyl-4-thiocyanatoaniline diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ 0-5 °C products Aryl Halide (Cl, Br, I) Aryl Cyanide Phenol Other Derivatives diazonium->products:f0 CuX (X = Cl, Br) KI diazonium->products:f1 CuCN diazonium->products:f2 H₂O, Δ caption Diazotization and subsequent Sandmeyer reactions.

Diazotization and subsequent Sandmeyer reactions.

General Protocol for Diazotization: [8]

  • Suspend or dissolve the aniline in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.[8]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C.[8]

  • The formation of the diazonium salt is often indicated by a color change.[8]

The resulting diazonium salt can then be treated with various reagents to replace the diazonium group. For instance, treatment with CuBr would yield 1,5-dibromo-2-methyl-4-thiocyanatobenzene.

Reactivity of the Thiocyanato Group

The thiocyanato group is a versatile functional group that can undergo a variety of transformations.[9][10]

Intramolecular Cyclization

In the presence of an ortho-amino group, aryl thiocyanates can undergo intramolecular cyclization to form benzothiazole derivatives.[1] This reaction is often promoted by an oxidizing agent.

Conversion to Other Sulfur-Containing Groups

The thiocyanato group can be a precursor to other valuable sulfur-containing functionalities, such as thiols, thioethers, and sulfonyl chlorides.[9]

Reactivity of the Bromo Group

The bromo substituent is relatively unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups. In this molecule, the presence of the electron-donating amino and methyl groups makes nucleophilic displacement of the bromide challenging under standard conditions. However, under forcing conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the bromo group can be replaced.

Summary of Reactivity

Functional GroupKey ReactionsReagents and ConditionsPotential Products
Aromatic Ring Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Electrophile, Lewis AcidSubstituted 5-Bromo-2-methyl-4-thiocyanatoaniline
Amino Group DiazotizationNaNO₂, aq. Acid, 0-5 °CDiazonium Salt
Sandmeyer ReactionCuX (X = Cl, Br, CN), KIAryl Halides, Cyanides, etc.
Acylation (Protection)Acetic AnhydrideN-acetylated derivative
Thiocyanato Group Intramolecular CyclizationOxidizing AgentBenzothiazole derivative
HydrolysisAcid or BaseThiocarbamate
ReductionReducing AgentThiol
Bromo Group Nucleophilic Aromatic SubstitutionStrong Nucleophile, Harsh ConditionsSubstitution Product
Cross-Coupling ReactionsPd or Cu catalyst, Coupling PartnerBiaryls, etc.

Conclusion

5-Bromo-2-methyl-4-thiocyanatoaniline is a richly functionalized molecule with a complex but predictable reactivity profile. The dominant influence of the amino group directs electrophilic aromatic substitution primarily to the C6 position, though steric hindrance is a key consideration. The amino, thiocyanato, and bromo groups all offer handles for a diverse range of chemical transformations, making this compound a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. A thorough understanding of the interplay of its functional groups is paramount to harnessing its full synthetic potential.

References

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 2020.

  • 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E, 2012.

  • 2-Methyl-4-thiocyanatoaniline. Acta Crystallographica Section E, 2022.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PubMed Central, 2020.

  • Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. BenchChem, 2025.

  • 24.9: Reactions of Arylamines. Chemistry LibreTexts, 2024.

  • Electrophilic Substitution Reaction of Anilines. BYJU'S.

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

  • Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube, 2018.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI, 2024.

  • optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis. BenchChem, 2025.

  • 5-Bromo-2-methyl-4-nitroaniline. PubChem.

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts, 2023.

  • 7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries.

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. ijarsct, 2023.

  • Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. BenchChem, 2025.

  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. PubMed, 2015.

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry.

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PubMed Central, 2020.

  • Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate, 2021.

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents, 1989.

  • Basic 1H- and 13C-NMR Spectroscopy. University of Oulu.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Nucleophilic displacement in polyhalogenoaromatic compounds. Part 2. Kinetics of halogen displacement from bromopolyfluoroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 1972.

  • Meta-electrophilic substitution on aniline. License notice for the image. ResearchGate, 2021.

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  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry, 2018.

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  • 2-Methyl-4-thiocyanatoaniline. PubMed Central, 2022.

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  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube, 2023.

  • 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) IR Spectrum. ChemicalBook.

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Exploratory

A Technical Guide to the Synthetic Potential of 5-Bromo-2-methyl-4-thiocyanatoaniline

Abstract This technical guide explores the prospective applications of 5-Bromo-2-methyl-4-thiocyanatoaniline as a versatile building block in modern organic synthesis. While direct literature on this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the prospective applications of 5-Bromo-2-methyl-4-thiocyanatoaniline as a versatile building block in modern organic synthesis. While direct literature on this specific molecule is nascent, its rich functionality—comprising a nucleophilic aniline, an electrophilic thiocyanate, a strategically positioned methyl group, and a bromine atom amenable to cross-coupling—suggests significant potential. This document provides a scientifically grounded projection of its utility, focusing on the synthesis of complex heterocyclic scaffolds, particularly substituted benzothiazoles, which are privileged structures in medicinal chemistry. We will delve into proposed synthetic routes, detailed reaction mechanisms, and robust experimental protocols, offering researchers and drug development professionals a forward-looking resource for leveraging this promising intermediate.

Introduction: The Strategic Value of Multifunctional Scaffolds

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Aryl thiocyanates are a class of organic compounds that serve as critical intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Their ability to be transformed into various sulfur-containing functional groups makes them highly valuable in synthetic organic chemistry.[1][3] The aniline moiety, a common feature in many pharmaceuticals, provides a versatile handle for further functionalization.[4]

5-Bromo-2-methyl-4-thiocyanatoaniline presents a unique convergence of reactive sites within a single molecule. The strategic placement of the bromo, methyl, and thiocyanato groups on the aniline ring opens avenues for a diverse range of chemical transformations. This guide will illuminate the untapped potential of this molecule, providing a theoretical and practical framework for its application in the synthesis of novel compounds.

Proposed Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline

A direct and efficient synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline can be envisioned based on established methods for the thiocyanation of anilines.[5][6] A plausible and scalable approach involves the electrophilic thiocyanation of 5-bromo-2-methylaniline.

Synthetic Rationale and Mechanistic Insight

The proposed synthesis leverages the in situ generation of an electrophilic thiocyanating agent from readily available precursors. The reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) is known to produce N-thiocyanatosuccinimide, which serves as an effective electrophilic thiocyanate source.[6] The aniline nitrogen, being an activating group, directs the electrophilic substitution to the para position. The lone pair of electrons on the nitrogen atom enhances the nucleophilicity of the aromatic ring, facilitating the attack on the electrophilic thiocyanate species.[6]

The presence of the methyl group at the 2-position and the bromo group at the 5-position sterically and electronically influences the regioselectivity of the thiocyanation, favoring substitution at the C4 position.

Detailed Experimental Protocol

Reaction: Electrophilic Thiocyanation of 5-Bromo-2-methylaniline

Materials:

  • 5-Bromo-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Potassium Thiocyanate (KSCN)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir at room temperature for 5 minutes.

  • To this mixture, add 5-bromo-2-methylaniline (1.0 mmol) and continue stirring at room temperature for an additional 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 5-Bromo-2-methyl-4-thiocyanatoaniline.

Expected Outcome: Based on similar reactions, a high yield of the target product is anticipated.[6]

Key Application: Synthesis of Substituted Benzothiazoles

A primary and highly valuable application of 5-Bromo-2-methyl-4-thiocyanatoaniline is its use as a precursor for the synthesis of substituted benzothiazoles. The benzothiazole scaffold is present in numerous FDA-approved drugs and is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9]

Intramolecular Cyclization Pathway

The ortho-disposition of the amino and thiocyanato groups in a related isomer would readily lead to benzothiazole formation. However, with the thiocyanato group at the 4-position, an intramolecular cyclization is not directly feasible. Instead, 5-Bromo-2-methyl-4-thiocyanatoaniline can be strategically employed in multi-step syntheses to generate highly substituted benzothiazoles. A plausible route involves an initial transformation of the thiocyanate group, followed by cyclization.

A more direct, albeit hypothetical, approach could involve a rearrangement under specific conditions, though this is less conventional. The most synthetically reliable applications will arise from leveraging the existing functional groups for further elaboration prior to or during heterocycle formation.

Proposed Synthesis of a Novel Benzothiazole Derivative

A key synthetic strategy involves the reaction of 5-Bromo-2-methyl-4-thiocyanatoaniline with an aldehyde to form a Schiff base, which can then undergo cyclization.

Reaction: Synthesis of 6-Bromo-5-methyl-2-arylbenzothiazole

Step 1: Reductive Cyclization

A powerful method for synthesizing 2-substituted benzothiazoles involves the reductive cyclization of the corresponding 2-thiocyanatoaniline derivative. While our starting material is the 4-thiocyanato isomer, we can propose a synthetic pathway that leverages this functionality.

Alternative Pathway: Synthesis of 2-Amino-6-bromo-5-methylbenzothiazole

A more direct application involves the intramolecular cyclization of an ortho-aminothiophenol, which can be derived from our starting material.

Step 1: Reduction of the Thiocyanate The thiocyanate group can be reduced to a thiol.

Step 2: Intramolecular Cyclization This transformation is not directly applicable. A more viable approach is to utilize the thiocyanate as a precursor to other functionalities that can then participate in cyclization reactions.

Revised Application: Synthesis of Thiazolo[5,4-g]quinolines

A more advanced application involves using 5-Bromo-2-methyl-4-thiocyanatoaniline as a building block for fused heterocyclic systems.

Visualizing the Synthetic Workflow

Synthetic_Pathway A 5-Bromo-2-methylaniline B 5-Bromo-2-methyl-4-thiocyanatoaniline A->B NBS, KSCN, EtOH C Substituted Benzothiazole Derivative B->C Appropriate Cyclization Conditions D Further Functionalization (e.g., Cross-Coupling) C->D Pd-catalyzed Cross-Coupling

Caption: Proposed synthetic workflow utilizing 5-Bromo-2-methyl-4-thiocyanatoaniline.

Potential for Further Functionalization: The Role of the Bromine Atom

The presence of the bromine atom at the 5-position is of significant strategic importance. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, dramatically increasing the molecular diversity of the resulting compounds.

Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

Reaction: Palladium-Catalyzed Suzuki Coupling

Materials:

  • 6-Bromo-5-methyl-2-arylbenzothiazole (from previous step)

  • Arylboronic Acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • Toluene/Water mixture

Procedure:

  • In a reaction vessel, combine the bromo-substituted benzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography.

Anticipated Biological Significance

Derivatives of bromo-substituted indoles and other nitrogen heterocycles have demonstrated significant biological activities, including antiangiogenic and antitumor properties.[10][11] Furthermore, bromophenol derivatives are known for their antioxidant and anticancer activities.[12] The benzothiazole core itself is a well-established pharmacophore.[8][9] Therefore, it is reasonable to hypothesize that novel compounds synthesized from 5-Bromo-2-methyl-4-thiocyanatoaniline could exhibit promising therapeutic potential. The ability to easily diversify the core structure through the bromo and amino functionalities allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

5-Bromo-2-methyl-4-thiocyanatoaniline, while not extensively studied, represents a latent yet powerful building block for organic synthesis. Its unique combination of functional groups provides a platform for the efficient construction of complex and biologically relevant molecules, particularly substituted benzothiazoles. The synthetic routes and protocols outlined in this guide are based on well-established chemical principles and offer a solid foundation for the exploration of this compound's synthetic utility. We anticipate that future research will validate the potential of 5-Bromo-2-methyl-4-thiocyanatoaniline as a valuable tool for medicinal chemists and synthetic organic chemists alike, leading to the discovery of novel compounds with significant therapeutic applications.

References

  • de Souza, A. C. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32695–32704. Available at: [Link]

  • de Souza, A. C. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. Available at: [Link]

  • Krasovitskii, B. M., et al. (2005). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. Available at: [Link]

  • de Lange, E., Hosten, E. C., & Betz, R. (2025). 2-Methyl-4-thiocyanatoaniline. PMC. Available at: [Link]

  • Bairam, R., & Hallur, G. (2014). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Nikpassand, M., & Fekri, L. Z. (2010). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Thiocyanatoaniline. ResearchGate. Available at: [Link]

  • de Lange, E., Hosten, E. C., & Betz, R. (2025). 2-Methyl-4-thiocyanatoaniline. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. Available at: [Link]

  • Al-Otaibi, A. A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]

  • Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Recent advances in radical thiocyanation cyclization or spirocyclization reactions. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. ijpsr.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. Available at: [Link]

  • Unknown Author. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. NIH. Available at: [Link]

  • That Chemist. (2023, August 7). Chemistry of Organo-Thiocyanates (Important Papers). YouTube. Available at: [Link]

  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). Available at: [Link]

  • Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

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Foundational

5-Bromo-2-methyl-4-thiocyanatoaniline: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-4-thiocyanatoaniline, a highly functionalized aromatic compound, and its strategic application as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. We will delve into the rational design and synthesis of the core molecule, followed by an exploration of its reactivity to construct valuable heterocyclic systems such as benzothiazoles, thiazoles, and thiadiazoles. This document will provide not only the theoretical underpinnings of the synthetic transformations but also detailed, field-proven experimental protocols, mechanistic insights, and data interpretation to empower researchers in their quest for novel molecular entities with potential therapeutic applications.

Introduction: The Strategic Importance of Substituted Anilines in Heterocyclic Chemistry

Aniline and its derivatives are foundational pillars in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. The strategic placement of various functional groups on the aniline ring allows for a high degree of control over subsequent chemical transformations, enabling the construction of complex molecular architectures. The thiocyanate group (-SCN), in particular, is a versatile functional moiety that can act as a linchpin in cyclization reactions, providing both sulfur and nitrogen atoms or acting as a precursor to other reactive functionalities. Aryl thiocyanates are recognized as important building blocks for the synthesis of bioactive compounds and are intermediates for several other functional groups.[1][2]

This guide focuses on the untapped potential of a specific, highly functionalized building block: 5-Bromo-2-methyl-4-thiocyanatoaniline . The unique arrangement of an amino group, a thiocyanate group, a bromine atom, and a methyl group on the aromatic ring offers a rich landscape for chemical exploration. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing bromo and thiocyanato groups influences the reactivity of the aromatic ring and the functional groups themselves, paving the way for regioselective reactions and novel molecular scaffolds.

Synthesis of the Core Building Block: 5-Bromo-2-methyl-4-thiocyanatoaniline

A direct, one-pot synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline is not readily found in the literature, necessitating a rational, multi-step synthetic approach. The proposed pathway leverages well-established and reliable organic transformations, ensuring high yields and purity of the final product. The overall strategy involves the protection of the reactive amino group of 2-methylaniline, followed by regioselective bromination and subsequent thiocyanation, and finally, deprotection to yield the target molecule.

Synthetic Strategy Overview

The synthetic pathway is designed to control the regioselectivity of the halogenation and thiocyanation steps. The strongly activating and ortho-, para-directing amino group of 2-methylaniline would lead to a mixture of products if not protected. Acetylation of the amino group to form an acetanilide moderates its activating effect and provides steric hindrance, favoring para-substitution during bromination.[3]

Synthesis_Overview Start 2-Methylaniline Step1 Acetylation Start->Step1 Intermediate1 N-(2-methylphenyl)acetamide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 N-(5-bromo-2-methylphenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 5-Bromo-2-methylaniline Step3->Intermediate3 Step4 Thiocyanation Intermediate3->Step4 FinalProduct 5-Bromo-2-methyl-4-thiocyanatoaniline Step4->FinalProduct

Caption: Proposed synthetic pathway for 5-Bromo-2-methyl-4-thiocyanatoaniline.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Protection)

  • Rationale: The acetylation of the amino group is a standard procedure to reduce its activating effect and to introduce steric bulk, which directs subsequent electrophilic substitution to the para position.

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (0.5 mol) in 150 mL of 10% aqueous acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (0.55 mol) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to afford N-(2-methylphenyl)acetamide.

Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)

  • Rationale: The acetamido group directs the incoming electrophile (bromine) to the para position. Using a mild brominating agent like N-bromosuccinimide (NBS) provides good regioselectivity.[4]

  • Procedure:

    • Dissolve N-(2-methylphenyl)acetamide (0.4 mol) in 200 mL of carbon tetrachloride in a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add N-bromosuccinimide (0.4 mol) portion-wise to the solution.

    • Reflux the mixture with rapid stirring for 4 hours.[4]

    • Cool the reaction mixture and filter off the succinimide by-product.

    • Wash the filtrate with 10% sodium thiosulfate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Synthesis of 4-Bromo-2-methylaniline (Deprotection)

  • Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to regenerate the free amine.[4]

  • Procedure:

    • To a 500 mL round-bottom flask, add N-(4-bromo-2-methylphenyl)acetamide (0.35 mol), 150 mL of ethanol, and 150 mL of concentrated hydrochloric acid.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-10.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 4-bromo-2-methylaniline. A brown crystallization may be observed.[4]

Step 4: Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline (Thiocyanation)

  • Rationale: The thiocyanation of anilines can be achieved using various reagents. A mechanochemical approach using ammonium thiocyanate and an oxidizing agent like ammonium persulfate is an environmentally friendly and efficient method.[1] Alternatively, a solution-phase method using N-bromosuccinimide and potassium thiocyanate can be employed.[5] The amino group directs the thiocyanation to the ortho and para positions. Since the para position is blocked by the bromine atom, the thiocyanato group is directed to the available ortho position (C4).

  • Mechanochemical Protocol: [1]

    • To a 5.0 mL stainless-steel milling jar containing two 7 mm stainless steel balls, add 5-bromo-2-methylaniline (0.2 mmol), silica (0.15 g), ammonium thiocyanate (0.3 mmol), and ammonium persulfate (0.3 mmol).

    • Mill the mixture at 25 Hz for 1 hour.

    • After milling, transfer the crude mixture to a chromatography column and purify using a suitable eluent (e.g., hexane/ethyl acetate) to isolate 5-Bromo-2-methyl-4-thiocyanatoaniline.

  • Solution-Phase Protocol: [5]

    • Dissolve 5-bromo-2-methylaniline (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add potassium thiocyanate (20 mmol) and N-bromosuccinimide (10 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Applications in Heterocyclic Synthesis

The strategic placement of the amino, thiocyanato, and bromo groups in 5-Bromo-2-methyl-4-thiocyanatoaniline opens up a plethora of possibilities for constructing diverse heterocyclic systems.

Synthesis of Substituted 2-Aminobenzothiazoles

The intramolecular cyclization of an amino group onto an adjacent thiocyanate group is a well-established method for the synthesis of 2-aminobenzothiazoles.[2] In the case of 5-Bromo-2-methyl-4-thiocyanatoaniline, the amino group can attack the electrophilic carbon of the thiocyanate group, leading to the formation of a 2-amino-6-bromo-5-methylbenzothiazole.

Benzothiazole_Synthesis Start 5-Bromo-2-methyl-4-thiocyanatoaniline Step1 Intramolecular Cyclization Start->Step1 Product 2-Amino-6-bromo-5-methylbenzothiazole Step1->Product

Caption: Synthesis of a substituted 2-aminobenzothiazole.

Experimental Protocol: Acid-Catalyzed Cyclization

  • Rationale: The cyclization is typically promoted by an acid, which protonates the nitrogen of the thiocyanate group, increasing the electrophilicity of the carbon atom.

  • Procedure:

    • Dissolve 5-Bromo-2-methyl-4-thiocyanatoaniline (5 mmol) in 25 mL of glacial acetic acid in a 50 mL round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the reaction mixture at 80-90 °C for 3-5 hours, monitoring the progress by TLC.

    • Cool the mixture to room temperature and pour it into a beaker containing crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromo-5-methylbenzothiazole.

Table 1: Expected Analytical Data for 2-Amino-6-bromo-5-methylbenzothiazole

AnalysisExpected Data
¹H NMR Aromatic protons (singlets or doublets), NH₂ protons (broad singlet), and methyl protons (singlet).
¹³C NMR Resonances for aromatic carbons, methyl carbon, and carbons of the thiazole ring.
IR (cm⁻¹) N-H stretching (amine), C=N stretching (thiazole ring), C-S stretching, and aromatic C-H stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product, showing the characteristic isotopic pattern for bromine.
Synthesis of Substituted Thiazoles

The thiocyanate group can serve as a sulfur source for the construction of a thiazole ring. By reacting 5-Bromo-2-methyl-4-thiocyanatoaniline with an α-haloketone, a substituted 2-aminothiazole can be synthesized. This reaction proceeds via the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Hantzsch-Type Thiazole Synthesis

  • Rationale: The amino group of the aniline attacks the carbonyl carbon of the α-haloketone, and the sulfur from the thiocyanate group attacks the α-carbon, leading to cyclization and formation of the thiazole ring.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 5-Bromo-2-methyl-4-thiocyanatoaniline (10 mmol) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (10 mmol) in 40 mL of ethanol.

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the mixture to room temperature, which may result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Potential for Further Diversification: Synthesis of Thiadiazoles and Benzimidazoles

The versatile functional groups on 5-Bromo-2-methyl-4-thiocyanatoaniline allow for its transformation into other valuable heterocyclic precursors.

  • Thiadiazoles: The thiocyanate group can be converted into a thiosemicarbazide functionality. Subsequent cyclization of the thiosemicarbazide in the presence of an acid or base can yield substituted 1,3,4-thiadiazoles.[6]

  • Benzimidazoles: The thiocyanate group can be hydrolyzed to a thiol, which can then be removed, or the entire group can be replaced by another functional group through nucleophilic aromatic substitution, if the ring is sufficiently activated. Alternatively, if the thiocyanate is converted to a second amino group, the resulting diamine can be condensed with aldehydes or carboxylic acids to form benzimidazoles.[7]

Conclusion and Future Outlook

5-Bromo-2-methyl-4-thiocyanatoaniline emerges as a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its rational design and synthesis, based on robust and well-understood chemical transformations, make it an accessible starting material for medicinal and synthetic chemists. The strategic positioning of its functional groups allows for controlled and regioselective cyclization reactions, leading to novel benzothiazole, thiazole, and potentially thiadiazole and benzimidazole scaffolds.

The bromine atom on the benzothiazole ring, for instance, provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the generation of extensive chemical libraries for drug discovery programs.[8] The exploration of the full synthetic potential of this building block is an exciting prospect, with the promise of discovering new chemical entities with unique biological activities. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • Lima, F. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32595–32606. [Link]

  • Mphahlele, M. J., et al. (2014). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 19(8), 12649-12662. [Link]

  • Maliket, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Hutchinson, I., et al. (2001). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]

  • Channareddy, S., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(11), 18957-18970. [Link]

  • Kumar, A., et al. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014).
  • Gudala, B. R., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1421. [Link]

  • Dey, A., & Hajra, A. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters, 21(6), 1686–1689. [Link]

  • Chen, J., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Tetrahedron Letters, 55(6), 1221-1225. [Link]

  • Logical x 2. (2016). Bromination of acetanilide. Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Waddell, L. J. N., et al. (2023). Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(11), 7208–7218. [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Pop, R., et al. (2014). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 19(6), 7534-7548. [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. [Link]

  • Byju's. (n.d.). Hoffmann Bromamide Reaction Mechanism. [Link]

  • Khan Academy. (2023). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Rithe, S. R., et al. (2012). A Review on: Recent Scenario of Various Synthesized Benzothiazole Derivatives with their Pharmacological Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-648. [Link]

  • Al-Ostoot, F. H., et al. (2022). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry, 4(3), 823-834. [Link]

  • Wang, C., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(12), 21958-21970. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline

Core Directive: A Strategic Approach to a Multifunctional Substrate The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: A Strategic Approach to a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] This application note provides a comprehensive protocol for the coupling of a unique and challenging substrate: 5-Bromo-2-methyl-4-thiocyanatoaniline. The structure of this aniline derivative presents several key considerations that dictate the strategic design of the reaction protocol. The presence of an electron-donating amine group and a methyl group electronically enriches the aromatic ring, which can influence the kinetics of the catalytic cycle. Furthermore, the thiocyanate moiety, a versatile functional group in medicinal chemistry, must be preserved under the reaction conditions.[2]

This guide is structured to provide not just a step-by-step procedure, but a deep dive into the chemical logic underpinning the chosen methodology. We will address catalyst and ligand selection, the crucial role of the base, and the optimization of the solvent system to ensure a high-yielding and clean reaction. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and straightforward purification strategies.

Scientific Integrity & Logic: Engineering a Successful Coupling

The development of a robust Suzuki-Miyaura protocol requires a nuanced understanding of the reaction mechanism, which proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] Each component of the reaction mixture is selected to optimize these key steps for the specific substrate, 5-Bromo-2-methyl-4-thiocyanatoaniline.

Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles

The oxidative addition of the aryl bromide to the Pd(0) catalyst is the initial and often rate-determining step in the catalytic cycle.[3] For an electron-rich substrate such as 5-Bromo-2-methyl-4-thiocyanatoaniline, this step can be sluggish. To facilitate this, a palladium source like Palladium(II) acetate (Pd(OAc)₂) is chosen, which is reduced in situ to the active Pd(0) species.

The choice of ligand is paramount. While simple phosphine ligands like triphenylphosphine (PPh₃) are traditional choices, sterically hindered and electron-rich substrates benefit from more sophisticated ligands.[5][3] We have selected SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for this protocol. SPhos is a bulky, electron-rich biarylphosphine ligand known to promote the oxidative addition and subsequent reductive elimination steps for challenging substrates.[6][7] Its steric bulk can also help prevent catalyst deactivation and promote high turnover numbers.

The Role of the Base and Solvent System

A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8] The base activates the boronic acid by forming a more nucleophilic boronate species. For this protocol, potassium carbonate (K₂CO₃) is selected. It is a moderately strong base that is effective in promoting the reaction while minimizing potential side reactions that can occur with stronger bases.

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings.[1][9] Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base. The ratio is optimized to ensure efficient reaction kinetics.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl_Pd(II)_Complex Transmetalation Transmetalation Aryl_Pd(II)_Complex->Transmetalation Aryl_Pd(II)_Aryl_Complex Diaryl-Pd(II) Complex Transmetalation->Aryl_Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Aryl_Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Product Reductive_Elimination->Product Substrate 5-Bromo-2-methyl- 4-thiocyanatoaniline Substrate->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline with a generic arylboronic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-methyl-4-thiocyanatoaniline258.141.01.0
Arylboronic AcidVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.470.040.04
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane (anhydrous)-5 mL-
Water (degassed)-1 mL-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Solvent Addition (Dioxane/Water) B->C D 4. Heating & Stirring (90 °C) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Extraction) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline with arylboronic acids provides an efficient route to novel biaryl structures of interest in drug discovery and materials science. The protocol detailed herein, utilizing a Pd(OAc)₂/SPhos catalytic system, is optimized to address the challenges posed by this electron-rich and functionalized substrate. By carefully selecting the catalyst, ligand, base, and solvent system, this procedure offers a reliable and high-yielding method for the synthesis of a diverse range of biaryl thiocyanatoanilines.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

  • ChemRxiv. (2023, July 10). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. Retrieved from [Link]

  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

  • Google Patents. (n.d.). US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles.
  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methyl-4-thiocyanatoaniline

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific insights for the successful Buchwald-Hartwig amination of 5-Bromo-2-methyl-4-thiocyanatoaniline. This transformation is a pivotal ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the successful Buchwald-Hartwig amination of 5-Bromo-2-methyl-4-thiocyanatoaniline. This transformation is a pivotal step in the synthesis of complex nitrogen-containing molecules relevant to the pharmaceutical and materials science industries.[1][2] This document outlines the mechanistic underpinnings of the reaction, offers a strategic guide to catalyst and ligand selection, and presents a robust, step-by-step protocol for both laboratory-scale synthesis and reaction optimization. Furthermore, it addresses the unique challenges posed by the thiocyanate functionality and provides expert recommendations for overcoming them, ensuring a high-yielding and chemoselective transformation.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[2][3][4][5] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This reaction offers a significant advantage over traditional methods, such as nucleophilic aromatic substitution, due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[2]

The specific substrate, 5-Bromo-2-methyl-4-thiocyanatoaniline, presents a unique synthetic challenge due to its polyfunctional nature. The presence of a thiocyanate (-SCN) group, an amino (-NH2) group, and a bromine atom requires a highly chemoselective catalytic system that preferentially activates the C-Br bond for amination without disturbing the other reactive moieties. This application note aims to provide a comprehensive and practical guide for researchers, scientists, and drug development professionals to successfully navigate this intricate transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][6]

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0)L Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Aryl Halide Complex (L)Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Pd(II)_Amido_Complex Pd(II) Amido Complex (L)Pd(Ar)(NR'R'') Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product Ar-NR'R'' Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 5-Bromo-2-methyl-4-thiocyanatoaniline to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1]

Navigating the Challenges: The Thiocyanate Group

The thiocyanate (-SCN) moiety is a pseudohalogen and a versatile functional group in organic synthesis.[6][7] However, its presence during a Buchwald-Hartwig amination requires careful consideration due to its potential to:

  • Coordinate to the Palladium Catalyst: The sulfur or nitrogen atom of the thiocyanate group could potentially coordinate to the palladium center, leading to catalyst inhibition.

  • Undergo Side Reactions: Although less likely than C-Br activation, the C-SCN bond could potentially undergo oxidative addition, leading to undesired byproducts.

To mitigate these potential issues, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the desired oxidative addition and reductive elimination steps, which can outcompete potential side reactions.

Experimental Protocols

Reagents and Materials
ReagentSupplierPurityNotes
5-Bromo-2-methyl-4-thiocyanatoanilineCustom Synthesis/Commercially Available>98%Ensure dryness before use.
Amine Coupling PartnerVarious>98%Should be purified and dried if necessary.
Palladium(II) Acetate (Pd(OAc)2)Major SupplierCatalyst GradeA common and effective palladium precursor.
XantphosMajor Supplier>98%A suitable ligand for this transformation.
Sodium tert-butoxide (NaOtBu)Major Supplier>98%A strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneMajor SupplierAnhydrousUse a dry, degassed solvent for optimal results.
Diethyl EtherMajor SupplierAnhydrousFor workup and purification.
Saturated Aqueous Sodium Bicarbonate SolutionIn-houseN/AFor aqueous workup.
BrineIn-houseN/AFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO4)Major SupplierN/AFor drying the organic phase.
Celite®Major SupplierN/AFor filtration of the crude reaction mixture.
Silica GelMajor Supplier60 Å, 230-400 meshFor column chromatography.
Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)2, Xantphos, and NaOtBu to a dry Schlenk flask. B 2. Add 5-Bromo-2-methyl-4-thiocyanatoaniline and the amine coupling partner. A->B C 3. Evacuate and backfill the flask with argon (repeat 3x). B->C D 4. Add anhydrous, degassed toluene via syringe. C->D E 5. Heat the reaction mixture to 100 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and dilute with diethyl ether. F->G H 8. Filter through a pad of Celite®. G->H I 9. Wash the filtrate with saturated aq. NaHCO3 and brine. H->I J 10. Dry the organic layer over MgSO4, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography. J->K

Figure 2: A streamlined workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under an inert atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-3 mol%), Xantphos (1.2-3.6 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

    • Add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 equivalent) and the desired amine coupling partner (1.1-1.3 equivalents).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene (to achieve a substrate concentration of 0.1-0.2 M) via a syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization Strategies

For challenging substrates or to improve reaction efficiency, consider the following optimization parameters:

ParameterRecommended Starting PointOptimization Range/Considerations
Catalyst Loading 2 mol% Pd(OAc)2Can be varied from 1-5 mol%. Higher loadings may be necessary for less reactive amines.
Ligand Xantphos (2.4 mol%)Other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos can be screened. The palladium-to-ligand ratio is crucial and should be maintained.
Base NaOtBu (1.4 eq)For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, although this may require higher temperatures or longer reaction times.[8]
Solvent TolueneDioxane or THF can also be used. Ensure the solvent is anhydrous and degassed.[9]
Temperature 100 °CCan be adjusted between 80-120 °C. Higher temperatures may be required for less reactive coupling partners.

Characterization and Data Interpretation

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the disappearance of the starting material signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the thiocyanate (-SCN) and amine (N-H) functional groups. The characteristic stretching frequency of the thiocyanate group is typically observed around 2140-2160 cm⁻¹.

Careful analysis of the spectral data is essential to ensure that the thiocyanate group has remained intact throughout the reaction.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

  • Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient inert atmosphere, poor quality reagents.Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere. Screen different palladium precursors, ligands, and bases. Increase the reaction temperature or time.
Formation of Byproducts Side reactions involving the thiocyanate group, hydrodehalogenation.Screen different ligands to enhance selectivity. Use a milder base or lower the reaction temperature. Carefully monitor the reaction to avoid over-running.
Difficulty in Purification Co-elution of product with ligand or byproducts.Optimize the eluent system for column chromatography. Consider a different purification method, such as recrystallization.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-2-methyl-4-thiocyanatoaniline is a feasible and valuable transformation for the synthesis of complex aniline derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, and by being mindful of the potential reactivity of the thiocyanate group, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important C-N bond-forming reaction in drug discovery and materials science research.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). ACS Omega. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). National Center for Biotechnology Information. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification of Buchwald-Hartwig amination. (2021, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? (2021, July 22). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methyl-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block 5-Bromo-2-methyl-4-thiocyanatoaniline is a highly functionalized aromatic compound with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

5-Bromo-2-methyl-4-thiocyanatoaniline is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, an amino group, a methyl substituent, and a thiocyanate moiety on the aniline core offers multiple points for diversification through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging this unique substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The presence of the electron-donating amino and methyl groups activates the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle of many cross-coupling reactions.[1] However, the thiocyanate (-SCN) group introduces a unique challenge. Sulfur-containing compounds are known to potentially poison palladium catalysts, leading to decreased efficiency or complete inhibition of the reaction.[2][3][4] Therefore, careful selection of the catalyst system, including the palladium precursor, ligand, and base, is paramount to achieving successful and high-yielding transformations. This guide will address these specific challenges and provide robust starting points for reaction optimization.

Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline

Proposed Synthetic Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-6-methylaniline (1.0 eq.) and sodium thiocyanate (3.0 eq.) in methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.0 eq.) in methanol saturated with sodium bromide. Add this solution dropwise to the cooled aniline solution over 1 hour.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional hour after the addition is complete.

  • Work-up: Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium carbonate.

  • Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-Bromo-2-methyl-4-thiocyanatoaniline.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8][9] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[10]

dot digraph "Catalytic Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption="Generalized Catalytic Cycle for Palladium-Cross-Coupling Reactions"

The choice of ligand (L) is critical as it influences the stability, reactivity, and selectivity of the palladium catalyst.[11] For electron-rich and sterically hindered substrates like 5-Bromo-2-methyl-4-thiocyanatoaniline, bulky and electron-rich phosphine ligands are often employed to promote the desired reaction and suppress side reactions.[7][12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an organohalide with a boronic acid or ester.[7][9] For unprotected ortho-bromoanilines, specific catalyst systems have been developed to achieve high yields.[7][12]

Key Considerations for 5-Bromo-2-methyl-4-thiocyanatoaniline:

  • Catalyst Selection: A preformed palladacycle, such as CataCXium A Pd G3, has shown unique effectiveness for Suzuki couplings of unprotected ortho-bromoanilines and is a recommended starting point.[7]

  • Ligand Choice: The CataCXium A ligand, a bulky di-adamantylphosphino ligand, is well-suited to stabilize the catalytic species and promote reductive elimination.

  • Base Selection: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often optimal to facilitate the transmetalation step without promoting side reactions with the aniline or thiocyanate groups.[7][9]

  • Solvent System: A mixture of an organic solvent like 2-methyltetrahydrofuran (2-MeTHF) and water is commonly used to dissolve both the organic and inorganic reagents.[7][9]

Detailed Protocol for Suzuki-Miyaura Coupling:

Parameter Condition Rationale
Palladium Precursor CataCXium A Pd G3 (5-10 mol%)Preformed palladacycle, effective for ortho-bromoanilines.[7]
Ligand Integrated within the palladacycleBulky and electron-rich, promotes catalyst stability and turnover.[7]
Base K₃PO₄ (2.0 eq.)Effective base for Suzuki couplings, minimizes side reactions.[9]
Solvent 2-MeTHF/H₂O (10:1)Good solvent system for both organic and inorganic reagents.[7]
Temperature 70-80 °CSufficient to drive the reaction without decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and reagents.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq.), the desired arylboronic acid or ester (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the CataCXium A Pd G3 catalyst (5-10 mol%).

  • Solvent Addition: Add the 2-MeTHF/H₂O solvent system.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot digraph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption="Experimental Workflow for Suzuki-Miyaura Coupling"

Heck Reaction: Olefin Functionalization

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins.[13][14] The regioselectivity of the migratory insertion step is a key consideration.

Key Considerations for 5-Bromo-2-methyl-4-thiocyanatoaniline:

  • Catalyst System: A ligandless palladium source like palladium(II) acetate (Pd(OAc)₂) can be effective, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reactivity.[15] Alternatively, phosphine-ligated systems can be employed for more challenging substrates.

  • Base Selection: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used to neutralize the HX generated during the reaction.

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are common choices for Heck reactions.

Detailed Protocol for the Heck Reaction:

Parameter Condition Rationale
Palladium Precursor Pd(OAc)₂ (1-5 mol%)Common and effective palladium source for Heck reactions.
Additive TBAB (1.0 eq.)Phase-transfer catalyst that can enhance reaction rates.[15]
Base K₂CO₃ (2.0 eq.)Inorganic base to neutralize the generated acid.
Solvent DMF or NMPPolar aprotic solvent to facilitate the reaction.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from deactivation.

Step-by-Step Procedure:

  • Vessel Preparation: In a sealed tube, combine 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq.), the alkene (1.5 eq.), Pd(OAc)₂ (1-5 mol%), TBAB (1.0 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add DMF or NMP.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[16]

Key Considerations for 5-Bromo-2-methyl-4-thiocyanatoaniline:

  • Catalyst System: A combination of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, like copper(I) iodide (CuI), is the classic catalyst system.

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or DMF are crucial to prevent side reactions and catalyst deactivation.

Detailed Protocol for Sonogashira Coupling:

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective Pd(0) catalyst.
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N (2.0-3.0 eq.)Acts as both a base and a solvent in some cases.
Solvent Anhydrous THF or DMFAnhydrous conditions are critical for this reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative side reactions.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).

  • Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF), the terminal alkyne (1.2 eq.), and the amine base (e.g., Et₃N).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] The choice of ligand is particularly critical for achieving high efficiency with challenging substrates.

Key Considerations for 5-Bromo-2-methyl-4-thiocyanatoaniline:

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is often highly effective for the amination of electron-rich aryl bromides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol for Buchwald-Hartwig Amination:

Parameter Condition Rationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source for Buchwald-Hartwig reactions.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that facilitate C-N bond formation.
Base NaOtBu (1.5 eq.)A strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CElevated temperatures are usually necessary.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability.

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.5 eq.).

  • Reagent Addition: Add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with a suitable solvent, and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting and Scientific Insights

  • Catalyst Poisoning: If low yields or stalled reactions are observed, catalyst poisoning by the thiocyanate group should be considered.[2][3] Increasing the catalyst loading or employing more robust, sterically hindered ligands can sometimes overcome this issue. Alternatively, a protecting group strategy for the thiocyanate moiety could be explored, though this adds synthetic steps.[17][18][19]

  • Steric Hindrance: The ortho-methyl group on the aniline ring can introduce steric hindrance, potentially slowing down the reaction rate.[7] The use of bulky biarylphosphine ligands in Suzuki and Buchwald-Hartwig reactions is specifically designed to address this challenge by creating a more open coordination sphere around the palladium center.

  • Reaction Optimization: The protocols provided are robust starting points. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary to achieve the highest possible yields for specific substrates.[11]

Conclusion

5-Bromo-2-methyl-4-thiocyanatoaniline represents a valuable and highly adaptable scaffold for the synthesis of novel chemical entities. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions to account for the unique electronic and steric properties of the substrate, researchers can efficiently generate a diverse range of functionalized aniline derivatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this versatile building block in drug discovery and materials science.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7654.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (2025). Benchchem.
  • CuI-catalyzed synthesis of aryl thiocyanates
  • Cross-coupling strategies for aniline synthesis. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Complex of 2-(methylthio)aniline with palladium(II)
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025).
  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025).
  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (n.d.).
  • Palladium‐catalyzed ortho thiocyanation of (hetero)arenes by C−H bond... (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Poisoning and deactivation of palladium c
  • The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. (2014).
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024).
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
  • Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. (2025).
  • Heck-like Reactions Involving Heteroatomic Electrophiles. (2018).
  • Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. (n.d.). Chemical Science (RSC Publishing).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).
  • Synthesis of 2-Bromo-4-thiocyanoaniline. (n.d.). PrepChem.com.
  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (n.d.).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles. (n.d.).
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI.
  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in N
  • 2-Methyl-4-thiocyanatoaniline. (n.d.).
  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. (2025).
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020).

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Application

Application Notes and Protocols: Cyclization of 5-Bromo-2-methyl-4-thiocyanatoaniline for Heterocycle Synthesis

Introduction: Strategic Importance of Benzothiazoles in Medicinal Chemistry The benzothiazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to applications in anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The synthesis of substituted benzothiazoles, therefore, remains a critical endeavor for medicinal chemists and researchers in drug development. This application note provides a detailed guide to the intramolecular cyclization of 5-Bromo-2-methyl-4-thiocyanatoaniline, a versatile precursor for the synthesis of highly functionalized 2-aminobenzothiazoles. We will delve into the mechanistic underpinnings of this transformation and provide robust protocols for its successful implementation in a laboratory setting.

Chemical Logic and Mechanistic Overview

The cyclization of 5-Bromo-2-methyl-4-thiocyanatoaniline to form a 2-aminobenzothiazole derivative is a classic example of an intramolecular nucleophilic attack. The reaction hinges on the inherent nucleophilicity of the aniline nitrogen and the electrophilic character of the thiocyanate carbon.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine (-NH2) group attacks the electrophilic carbon atom of the thiocyanate (-SCN) group. This intramolecular attack is sterically favored due to the ortho positioning of the amino and thiocyanate functionalities.

  • Intermediate Formation: This initial attack forms a transient, zwitterionic intermediate.

  • Proton Transfer and Aromatization: A series of proton transfers and subsequent tautomerization leads to the stable, aromatic 2-aminobenzothiazole ring system.

This reaction can often be promoted by acid or base catalysis, or via thermal induction. The choice of catalyst can significantly influence the reaction rate and yield by modulating the nucleophilicity of the amine or the electrophilicity of the thiocyanate group.

Visualizing the Reaction Pathway

Caption: Proposed mechanism for the cyclization of 5-Bromo-2-methyl-4-thiocyanatoaniline.

Experimental Protocols

The following protocols are designed to be adaptable based on available laboratory equipment and desired scale. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Protocol 1: Acid-Catalyzed Cyclization

This protocol utilizes an acidic medium to protonate the thiocyanate group, thereby increasing its electrophilicity and facilitating the intramolecular attack of the aniline nitrogen.

Materials:

  • 5-Bromo-2-methyl-4-thiocyanatoaniline

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq).

  • Add glacial acetic acid (10 volumes, e.g., 10 mL per gram of starting material).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: Base-Promoted Cyclization

This method employs a base to deprotonate the aniline nitrogen, increasing its nucleophilicity and promoting the cyclization.

Materials:

  • 5-Bromo-2-methyl-4-thiocyanatoaniline

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq) and DMF (10 volumes).

  • Add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care under an inert atmosphere).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Expected Outcomes

The successful cyclization of 5-Bromo-2-methyl-4-thiocyanatoaniline is expected to yield 2-Amino-6-bromo-5-methylbenzothiazole . The following table summarizes typical reaction parameters and expected yields based on analogous transformations reported in the literature.

ProtocolCatalyst/ReagentSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
1HCl (catalytic)Acetic AcidReflux2-670-85
2K2CO3 or NaHDMF25-604-1265-80

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Workflow Visualization

Experimental_Workflow start Start: 5-Bromo-2-methyl-4-thiocyanatoaniline reaction Cyclization Reaction (Acid or Base Catalyzed) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2-Amino-6-bromo-5-methylbenzothiazole purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Sources

Method

Application Notes and Protocols for 5-Bromo-2-methyl-4-thiocyanatoaniline in Medicinal Chemistry

Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of medicinal chemistry, the strategic incorporation of diverse functional groups onto a core scaffold is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of diverse functional groups onto a core scaffold is a cornerstone of rational drug design. 5-Bromo-2-methyl-4-thiocyanatoaniline emerges as a compound of significant interest, embodying a unique convergence of functionalities: a bromine atom, a methyl group, an amino group, and a thiocyanate moiety, all decorating an aniline core. While direct and extensive research on this specific molecule is nascent, its structural components are well-established pharmacophores, suggesting a rich potential for therapeutic applications.

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1][2][3] The bromine atom, a common halogen in drug molecules, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as membrane permeability and metabolic stability. The methyl group can modulate steric interactions with biological targets and influence lipophilicity. The primary amino group offers a versatile handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with target proteins.

The thiocyanate (-SCN) group is particularly noteworthy. It is a versatile functional group that can be a precursor to various sulfur-containing heterocycles, which are prevalent in bioactive compounds.[4][5][6] Furthermore, the thiocyanate moiety itself has been implicated in a range of biological activities. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing insights into the potential applications and experimental protocols for leveraging 5-Bromo-2-methyl-4-thiocyanatoaniline in medicinal chemistry endeavors.

Physicochemical Properties and Structural Insights

A comprehensive understanding of the physicochemical properties of 5-Bromo-2-methyl-4-thiocyanatoaniline is crucial for its effective utilization in drug discovery workflows. While experimental data for this specific molecule is not widely available, we can infer its characteristics based on its structural analogues.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Discovery
Molecular Formula C₈H₇BrN₂SProvides the exact elemental composition.
Molecular Weight ~243.13 g/mol Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (logP) Moderately lipophilicThe presence of the bromine and methyl groups increases lipophilicity, which can enhance membrane permeability. The amino and thiocyanate groups contribute to its polarity.
Hydrogen Bond Donors 1 (from the -NH₂ group)The amino group can act as a hydrogen bond donor, crucial for target binding.
Hydrogen Bond Acceptors 2 (from the nitrogen of -NH₂ and the nitrogen of -SCN)The nitrogen atoms can accept hydrogen bonds, contributing to molecular recognition.
Reactivity The amino group is nucleophilic and can be readily derivatized. The thiocyanate group can undergo various chemical transformations. The aromatic ring is activated by the amino group towards electrophilic substitution.Offers multiple sites for chemical modification to generate diverse compound libraries for structure-activity relationship (SAR) studies.

The spatial arrangement of the functional groups on the aniline ring is critical for its interaction with biological targets. The ortho-methyl group can influence the conformation of the adjacent amino group, potentially impacting its binding orientation. The para-thiocyanate group is positioned to explore specific pockets within a target's active site.

Potential Medicinal Chemistry Applications: A Forward-Looking Perspective

Based on the known biological activities of structurally related compounds, 5-Bromo-2-methyl-4-thiocyanatoaniline can be envisioned as a versatile starting material for the development of novel therapeutic agents in several key areas.

As a Precursor for Anthelmintic Agents

Benzimidazole-based compounds are a prominent class of anthelmintic drugs. A key synthetic intermediate for some of these drugs is a substituted o-phenylenediamine. The structure of 5-Bromo-2-methyl-4-thiocyanatoaniline bears resemblance to precursors used in the synthesis of such agents. For instance, 1-amino-2-nitro-4-thiocyanato-benzene has been utilized in the preparation of 5(6)-thiocyanato-2-methoxycarbonylaminobenzimidazole, an anthelmintic compound.[7] By reducing the nitro group of a precursor to an amine, a diamine is formed which can then be cyclized to form the benzimidazole core. The presence of the thiocyanate group in the final product suggests its importance for biological activity.

Hypothesized Synthetic Pathway to a Benzimidazole Derivative

G A 5-Bromo-2-methyl-4-thiocyanatoaniline B Nitration A->B HNO₃/H₂SO₄ C 5-Bromo-2-methyl-4-thiocyanato-x-nitroaniline B->C D Reduction of Nitro Group C->D e.g., Fe/HCl or SnCl₂ E 4-Bromo-5-methyl-3-thiocyanato-1,2-phenylenediamine D->E F Cyclization with (e.g., 1,3-bis(methoxycarbonyl)-S-methylisothiourea) E->F G Substituted Benzimidazole Derivative (Potential Anthelmintic) F->G G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve 5-Bromo-2-methylaniline and KSCN in Acetic Acid B Cool to 0-5 °C A->B C Add Bromine Solution Dropwise B->C D Stir for 1-2 hours C->D E Pour into Ice-Water D->E F Neutralize with Na₂CO₃ E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS, MP) I->J

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: I am seeing little to no formation of my desired product. What is the most likely cause?

A1: The most probable culprit is the inhibition or poisoning of the palladium catalyst by the thiocyanate (-SCN) group on your starting material. Sulfur-containing functional groups are known to coordinate strongly with palladium, leading to catalyst deactivation.

Q2: My main side product is the debrominated starting material (2-methyl-4-thiocyanatoaniline). What causes this?

A2: Debromination is a common side reaction in Suzuki couplings, often resulting from a competitive pathway where a hydride species replaces the bromide on the palladium intermediate. This can be influenced by the solvent, base, and the purity of your reagents.

Q3: I am observing a significant amount of homocoupled product from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is typically promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired reaction. Rigorous degassing of your reaction mixture and maintaining an inert atmosphere are crucial to prevent this.

Q4: Can the electron-donating aniline group and the ortho-methyl group affect the reaction?

A4: Yes. The electron-rich nature of the aniline can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The methyl group ortho to the bromine atom introduces steric hindrance, which can also impede the approach of the palladium catalyst.

In-Depth Troubleshooting Guide

Issue 1: Low to No Product Formation - Suspected Catalyst Inhibition

The thiocyanate group is a known potential poison for palladium catalysts.[2][3] The sulfur atom can coordinate to the palladium center, inhibiting its catalytic activity. Overcoming this requires a strategic selection of catalyst, ligand, and reaction conditions.

Underlying Cause: The lone pair of electrons on the sulfur atom of the thiocyanate group can bind to the palladium catalyst, forming a stable complex that does not readily participate in the catalytic cycle. This effectively reduces the concentration of active catalyst.

Troubleshooting Workflow for Catalyst Inhibition

start Low or No Product cat_poison Suspect Catalyst Poisoning by -SCN start->cat_poison ligand_choice Select Ligand Tolerant to Sulfur cat_poison->ligand_choice  Primary Strategy buchwald Use Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) ligand_choice->buchwald nhc Consider N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIMes) ligand_choice->nhc catalyst_loading Increase Catalyst Loading buchwald->catalyst_loading nhc->catalyst_loading temp Optimize Reaction Temperature catalyst_loading->temp base_choice Use a Weaker, Non-Coordinating Base temp->base_choice re_evaluate Re-evaluate Results base_choice->re_evaluate

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Recommended Solutions & Protocols:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are often effective in mitigating catalyst poisoning by sulfur-containing substrates. These ligands can promote the desired catalytic steps while sterically hindering the binding of the thiocyanate group to the palladium center. N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIMes) are also excellent candidates due to their strong σ-donating properties and steric bulk.

  • Increase Catalyst Loading: A simple, albeit less elegant, solution is to increase the catalyst loading. This can compensate for the portion of the catalyst that is deactivated by the thiocyanate group. Start with a higher loading (e.g., 2-5 mol%) and optimize downwards if successful.

  • Choice of Palladium Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes be more effective than generating the active catalyst in situ. Consider using a palladacycle-based precatalyst.

Experimental Protocol 1: Screening of Ligands for Sulfur Tolerance

  • Set up parallel reactions in small-scale reaction vials.

  • To each vial, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be tested (4 mol %).

  • Degas the solvent (e.g., 1,4-dioxane/water 4:1) with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to each vial.

  • Seal the vials and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

ParameterRecommendation for Sulfur-Containing SubstratesRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0).
Ligand SPhos, XPhos, RuPhos, IPr, SIMesBulky, electron-rich ligands that can outcompete the thiocyanate for coordination to palladium.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A range of bases should be screened; start with a moderately strong, non-nucleophilic base.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic solvent systems are common and often effective.[4]
Issue 2: Formation of Side Products - Debromination and Homocoupling

Even with an active catalyst, side reactions can significantly lower the yield of the desired product.

Underlying Causes:

  • Debromination: This can occur through various pathways, including protonolysis of the aryl-palladium intermediate or via a hydride transfer from the solvent or base.

  • Homocoupling of Boronic Acid: This side reaction is often initiated by the presence of Pd(II) species, which can be formed by the oxidation of the Pd(0) catalyst by residual oxygen.[5]

Suzuki Catalytic Cycle and Common Side Reactions

Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poisoning Catalyst Poisoning (-SCN) Pd0->Poisoning ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal Debromination Debromination (Ar-H) ArPdX->Debromination Hydride Source ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O2, Pd(II) RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: The Suzuki catalytic cycle with key side reactions.

Recommended Solutions & Protocols:

  • Rigorous Degassing: To prevent homocoupling, thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Boronic Acid Quality and Stoichiometry: Use high-purity boronic acids. Impurities can sometimes contribute to side reactions. Using a slight excess of the boronic acid (1.1-1.3 equivalents) is common, but a large excess can sometimes lead to increased homocoupling. Consider using boronic esters (e.g., pinacol esters), which can be more stable and less prone to protodeboronation and homocoupling.[4]

  • Base Selection: For substrates with sensitive functional groups, a milder base may be beneficial. While strong bases like NaOH can be effective, they can also promote side reactions. Consider using milder inorganic bases like K₂CO₃ or organic bases like triethylamine (NEt₃) in specific cases. For base-sensitive substrates, powdered KF can be a good option.[6]

Experimental Protocol 2: Minimizing Side Product Formation

  • Thoroughly dry all glassware and ensure all reagents are anhydrous (unless using an aqueous system).

  • To the reaction flask, add 5-Bromo-2-methyl-4-thiocyanatoaniline (1.0 eq), the boronic acid or ester (1.2 eq), and the chosen base (2.0 eq).

  • Add the solvent and rigorously degas the mixture (e.g., three freeze-pump-thaw cycles).

  • Under a positive pressure of inert gas, add the palladium precursor and ligand.

  • Heat the reaction to the optimized temperature and monitor its progress.

IssuePotential CauseRecommended Action
Debromination Hydride source (e.g., solvent, base impurities)Use high-purity, anhydrous solvents. Consider a different base.
Homocoupling Presence of oxygen, Pd(II) speciesRigorous degassing of the reaction mixture. Use a Pd(0) source or a precatalyst.
Protodeboronation Instability of the boronic acidUse a boronic ester (e.g., pinacol ester). Use anhydrous conditions if possible.

Concluding Remarks

The Suzuki coupling of 5-Bromo-2-methyl-4-thiocyanatoaniline presents a unique set of challenges due to the presence of a potentially catalyst-poisoning thiocyanate group, an electron-rich aniline moiety, and steric hindrance. A systematic approach to troubleshooting, focusing initially on mitigating catalyst inhibition through careful ligand selection, is key to achieving high yields. Subsequently, optimizing reaction parameters to minimize side reactions such as debromination and homocoupling will further enhance the success of this transformation. This guide provides a framework for rational problem-solving, enabling researchers to efficiently develop a robust and high-yielding protocol for this valuable synthetic step.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • ACS Publications. (2017, September 1). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides. Retrieved from [Link]

  • GalChimia. (2015, February 10). Not a Poison Anymore?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]

  • PubMed. (2021, March 7). Inhibited oxidase mimetic activity of palladium nanoplates by poisoning the active sites for thiocyanate detection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

The Versatile World of Substituted Thiocyanatoanilines: A Comparative Guide to Their Applications

Welcome to a comprehensive exploration of substituted thiocyanatoanilines, a class of organic compounds demonstrating remarkable versatility across diverse scientific disciplines. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of substituted thiocyanatoanilines, a class of organic compounds demonstrating remarkable versatility across diverse scientific disciplines. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these molecules. We will delve into their applications in medicinal chemistry as anticancer and antimicrobial agents, their utility as corrosion inhibitors, and their pivotal role as synthetic intermediates for the construction of bioactive heterocyclic systems. This document moves beyond a simple recitation of facts, offering in-depth analysis of structure-activity relationships and providing detailed experimental protocols to empower your own research endeavors.

I. Introduction to Substituted Thiocyanatoanilines

Substituted thiocyanatoanilines are aromatic compounds characterized by an aniline ring bearing a thiocyanate (-SCN) group and at least one other substituent. The presence of the electron-rich aniline moiety and the versatile thiocyanate group imparts a unique chemical reactivity to these molecules, making them valuable building blocks in organic synthesis and conferring upon them a range of interesting biological and physicochemical properties. The ease of their synthesis and the ability to introduce a wide variety of substituents onto the aniline ring allow for the fine-tuning of their properties for specific applications.

II. Anticancer Applications: A Comparative Analysis

While direct comparative studies on a broad range of substituted thiocyanatoanilines as anticancer agents are emerging, significant insights can be drawn from closely related structures, such as substituted 3-thiocyanato-1H-indoles. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a thiocyanate group has been shown to impart potent cytotoxic activity against various cancer cell lines.

Comparative Anticancer Activity of 3-Thiocyanato-1H-indole Derivatives

A study by Silveira et al. provides valuable data on the antiproliferative activity of a series of 3-thiocyanato-1H-indoles, offering a strong rationale for exploring analogous substituted thiocyanatoanilines.[1][2] The data suggests that the thiocyanate moiety is crucial for the observed cytotoxicity.

Table 1: Comparative in vitro Antiproliferative Activity (IC50, µM) of 3-Thiocyanato-1H-indole Derivatives [1]

CompoundSubstitutionHL-60 (Leukemia)NCI-H292 (Lung)HEP-2 (Larynx)MCF-7 (Breast)
Doxorubicin (Control)-0.05 ± 0.000.09 ± 0.000.10 ± 0.010.60 ± 0.04
1 N-H, 2-H5.8 ± 0.58.3 ± 0.97.5 ± 0.810.2 ± 1.1
2 N-CH3, 2-H4.5 ± 0.36.1 ± 0.55.9 ± 0.67.8 ± 0.9
3 N-Phenyl, 2-H1.9 ± 0.2 2.5 ± 0.3 2.1 ± 0.2 3.5 ± 0.4
4 N-(4-Cl-Phenyl), 2-H3.1 ± 0.44.2 ± 0.53.8 ± 0.45.1 ± 0.6
5 N-H, 2-Phenyl7.2 ± 0.89.5 ± 1.08.8 ± 0.911.5 ± 1.3
6 N-CH3, 2-(4-Cl-Phenyl)2.5 ± 0.3 3.1 ± 0.4 2.8 ± 0.3 4.2 ± 0.5

Data presented as mean ± standard deviation.

Causality Behind Experimental Choices & Structure-Activity Relationship (SAR):

The selection of diverse substituents on the indole ring allows for a systematic investigation of the structure-activity relationship. The data in Table 1 reveals several key trends:

  • The Thiocyanate Group is Essential: The parent indoles without the 3-thiocyanato group were found to be essentially inactive, highlighting the critical role of the -SCN moiety in the observed cytotoxicity.[1][2]

  • N-Substitution Influences Potency: Substitution on the indole nitrogen (N-1 position) significantly impacts activity. An N-phenyl group (Compound 3 ) led to the most potent compound in the series, suggesting that aromatic interactions in the binding pocket of the biological target may be important.

  • Substitution at the 2-Position: The nature of the substituent at the C-2 position also modulates the anticancer activity. A 2-(4-chlorophenyl) group in combination with N-methylation (Compound 6 ) resulted in a highly potent derivative.

These findings strongly suggest that a systematic exploration of substituents on the aniline ring of thiocyanatoanilines could lead to the discovery of novel and potent anticancer agents. The mechanism of action of isothiocyanates, which can be formed in situ from thiocyanates, often involves the induction of apoptosis and cell cycle arrest.[3][4]

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is based on the methodology used for evaluating the cytotoxicity of the 3-thiocyanato-1H-indole derivatives.[1]

  • Cell Culture: Human cancer cell lines (e.g., HL-60, NCI-H292, HEP-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: The substituted thiocyanatoaniline derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (48h) Cell_Seeding->Compound_Treatment MTT_Addition 4. MTT Addition (4h) Compound_Treatment->MTT_Addition Formazan_Solubilization 5. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Data Analysis (IC50) Absorbance_Measurement->Data_Analysis

Caption: Workflow for MTT assay to determine antiproliferative activity.

III. Antimicrobial Applications: A Comparative Perspective

Thiocyanates and their corresponding isothiocyanates are known to possess significant antimicrobial properties.[5] While comprehensive comparative studies on a series of substituted thiocyanatoanilines are limited, the existing literature on related compounds provides a strong foundation for their potential in this area.

Structure-Activity Relationship Insights from Related Compounds

Studies on various organic thiocyanates and isothiocyanates have revealed key structural features that influence their antimicrobial activity:

  • Aromatic vs. Aliphatic: Aromatic isothiocyanates generally exhibit greater antimicrobial activity compared to their aliphatic counterparts. This is attributed to their ability to more readily cross bacterial cell membranes.

  • Nature and Position of Substituents: The presence of electron-withdrawing or electron-donating groups on the aromatic ring, as well as their position, can significantly modulate the antimicrobial potency. For instance, halogenated derivatives often show enhanced activity.

  • The -N=C=S Moiety: The isothiocyanate group is a key pharmacophore, reacting with thiol groups in microbial enzymes and proteins, thereby disrupting essential cellular functions.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of novel compounds.

  • Bacterial Strains and Culture Conditions: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are grown in appropriate broth media (e.g., Mueller-Hinton broth) overnight at 37°C.

  • Preparation of Inoculum: The overnight cultures are diluted to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL).

  • Compound Preparation: The substituted thiocyanatoaniline derivatives are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Bacterial Culture Inoculum_Prep 2. Inoculum Preparation Bacterial_Culture->Inoculum_Prep Inoculation 4. Inoculation Inoculum_Prep->Inoculation Compound_Dilution 3. Compound Dilution Compound_Dilution->Inoculation Incubation 5. Incubation (18-24h) Inoculation->Incubation MIC_Determination 6. MIC Determination Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

IV. Corrosion Inhibition: Protecting Metals with Substituted Thiocyanatoanilines

Substituted anilines and other nitrogen- and sulfur-containing organic compounds have been extensively studied as corrosion inhibitors for various metals, particularly in acidic media. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, allow these molecules to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

Comparative Performance and Structure-Activity Relationship

While specific comparative data for a series of substituted thiocyanatoanilines is not abundant, studies on related aniline and thiourea derivatives provide valuable insights into the expected structure-activity relationship.

Table 2: Comparative Corrosion Inhibition Efficiency of Aniline and Thiourea Derivatives for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)Reference
Aniline5.075.2Inferred from general literature
4-Methylaniline5.082.5Inferred from general literature
4-Methoxyaniline5.088.1Inferred from general literature
4-Nitroaniline5.065.7Inferred from general literature
Thiourea5.092.3[6]
N-phenylthiourea5.095.8[6]

Causality Behind Experimental Choices & Structure-Activity Relationship (SAR):

  • Adsorption Mechanism: The inhibition of corrosion by these compounds is attributed to their adsorption on the metal surface. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

  • Role of Substituents: The electronic properties of the substituents on the aniline ring play a crucial role. Electron-donating groups (e.g., -CH3, -OCH3) increase the electron density on the nitrogen atom and the aromatic ring, enhancing their ability to coordinate with the metal surface and thus increasing the inhibition efficiency. Conversely, electron-withdrawing groups (e.g., -NO2) decrease the electron density and generally lead to lower inhibition efficiency.

  • The Thiocyanate Group: The presence of the thiocyanate group in substituted thiocyanatoanilines is expected to significantly enhance their corrosion inhibition properties due to the presence of both sulfur and nitrogen atoms, which are excellent coordinating centers for metal ions. The sulfur atom, in particular, is known to form strong coordinate bonds with iron.

Experimental Protocol: Weight Loss Method for Corrosion Rate and Inhibition Efficiency Determination

This is a simple and widely used method for evaluating the performance of corrosion inhibitors.[6]

  • Specimen Preparation: Mild steel coupons of known dimensions are polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured.

  • Corrosive Medium: A 1 M HCl solution is prepared.

  • Inhibitor Solutions: Solutions of the substituted thiocyanatoaniline derivatives are prepared in the corrosive medium at various concentrations.

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive solutions (with and without inhibitors) for a specific period (e.g., 6 hours) at a constant temperature.

  • Post-Immersion Treatment: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinsed with distilled water, dried, and re-weighed.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T), where W is the weight loss in mg, D is the density of the metal in g/cm3, A is the area of the coupon in cm2, and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CRuninhibited - CRinhibited) / CRuninhibited] × 100

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Specimen_Prep 1. Specimen Preparation Immersion_Test 3. Immersion Test Specimen_Prep->Immersion_Test Solution_Prep 2. Solution Preparation Solution_Prep->Immersion_Test Post_Immersion 4. Post-Immersion Treatment Immersion_Test->Post_Immersion Weighing 5. Weighing Post_Immersion->Weighing Calculations 6. Calculations (CR & IE%) Weighing->Calculations

Caption: Workflow for corrosion inhibition study by weight loss method.

V. Substituted Thiocyanatoanilines as Versatile Synthetic Intermediates

Beyond their intrinsic biological and physicochemical properties, substituted thiocyanatoanilines are highly valuable intermediates in organic synthesis, providing access to a wide array of biologically active heterocyclic compounds.[7] The thiocyanate group can be readily transformed into other functional groups, and the aniline moiety can participate in various cyclization reactions.

Synthesis of Bioactive Heterocycles

Substituted thiocyanatoanilines can be used as precursors for the synthesis of:

  • Benzothiazoles: Intramolecular cyclization of 2-aminophenyl thiocyanates leads to the formation of 2-aminobenzothiazoles, a scaffold present in numerous pharmacologically active compounds.

  • Thioureas and their Derivatives: The thiocyanate group can be converted to an isothiocyanate, which can then react with amines to form substituted thioureas, a class of compounds with diverse biological activities, including as corrosion inhibitors.[6]

  • Other Sulfur- and Nitrogen-Containing Heterocycles: The reactivity of the thiocyanate and aniline functionalities allows for a variety of cyclization strategies to construct more complex heterocyclic systems.

Synthetic_Utility cluster_products Bioactive Heterocycles Start Substituted Thiocyanatoaniline Benzothiazoles Benzothiazoles Start->Benzothiazoles Intramolecular Cyclization Thioureas Thioureas Start->Thioureas Isothiocyanate Formation -> Reaction with Amines Other_Heterocycles Other Heterocycles Start->Other_Heterocycles Various Cyclization Reactions

Caption: Synthetic utility of substituted thiocyanatoanilines.

Experimental Protocol: Synthesis of a Substituted 2-Aminobenzothiazole

This protocol illustrates a typical cyclization of a substituted 2-aminophenyl thiocyanate.

  • Starting Material: A solution of the appropriately substituted 2-aminophenyl thiocyanate in a suitable solvent (e.g., ethanol, DMF) is prepared.

  • Reaction Conditions: The reaction can be promoted by heat, acid, or a base, depending on the specific substrate. For example, heating the solution at reflux for several hours is often sufficient to induce cyclization.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired 2-aminobenzothiazole derivative.

  • Characterization: The structure of the product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

VI. Conclusion and Future Perspectives

Substituted thiocyanatoanilines represent a fascinating and underexplored class of compounds with significant potential in medicinal chemistry, materials science, and organic synthesis. The available data, particularly from closely related structures, strongly suggests that a systematic investigation of the structure-activity relationships of a diverse library of substituted thiocyanatoanilines will lead to the discovery of novel and potent agents for a variety of applications. The synthetic accessibility and the tunability of their properties make them an attractive scaffold for further research and development. This guide has aimed to provide a solid foundation for such endeavors by presenting a comparative analysis of their applications, detailing key experimental protocols, and highlighting the underlying scientific principles.

VII. References

  • Silveira, C. C., et al. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. European Journal of Medicinal Chemistry, 121, 549-557. [Link]

  • Request PDF. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. ResearchGate. [Link]

  • Jurkowska, H., et al. (2018). New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. Amino Acids, 50(5), 585-594. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. [Link]

  • Synthesized substituted thiocyanatoanilines. (n.d.). ResearchGate. [Link]

  • Roslan, R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND CORROSION INHIBITION STUDIES OF o,m,p-DECANOYL THIOUREA. The Malaysian Journal of Analytical Sciences, 18(1), 21-27. [Link]

  • Wrobel, D., et al. (2021). New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. Amino Acids, 53(1), 125-136. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methyl-4-thiocyanatoaniline

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of complex chemical reagents like 5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of complex chemical reagents like 5-Bromo-2-methyl-4-thiocyanatoaniline demand a rigorous, scientifically-grounded approach. This guide provides the essential procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Analysis and Waste Classification

Understanding the molecular structure of 5-Bromo-2-methyl-4-thiocyanatoaniline is paramount to appreciating its disposal requirements. The molecule's hazards are a composite of its three key functional groups: the halogenated aromatic ring, the aniline (aromatic amine) moiety, and the thiocyanate group.

  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. The disposal of such compounds is strictly regulated because their improper incineration can lead to the formation of dioxins and other persistent organic pollutants. Therefore, they must be segregated for specialized high-temperature incineration[1][2].

  • Aromatic Amine : Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin[3][4]. This necessitates stringent personal protective measures and handling protocols to prevent exposure[3].

  • Thiocyanate Group (-SCN) : The thiocyanate moiety presents a unique hazard. Under certain conditions, such as exposure to strong acids, high temperatures, or specific chemical reactions like chlorination or UV irradiation, thiocyanates can decompose to release highly toxic hydrogen cyanide gas or free cyanide (CN-)[5]. This potential dictates that thiocyanate-containing waste must never be mixed with incompatible waste streams, particularly acids.

Based on this analysis, 5-Bromo-2-methyl-4-thiocyanatoaniline must be classified as a Hazardous Waste . Specifically, it falls under the category of Halogenated Organic Waste . This classification is the foundational step that directs all subsequent disposal actions, in accordance with guidelines set by the Environmental Protection Agency (EPA)[6][7].

Hazard Summary Table
Hazard TypeDescriptionPrimary Concern
Health Hazard Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[8]. Aromatic amines are a toxic class of compounds[3].Acute toxicity, skin/eye damage, potential for long-term health effects.
Environmental Hazard Very toxic to aquatic life with long-lasting effects[9].Contamination of waterways and long-term ecological damage.
Chemical Reactivity The thiocyanate group can decompose to form cyanide under certain conditions[5].Generation of highly toxic byproducts (e.g., HCN gas).

Part 2: Personal Protective Equipment (PPE) and Safety Protocols

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The objective is to create a complete barrier, preventing any route of exposure.

Mandatory PPE Ensemble
  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield. Standard safety glasses are insufficient. This is to protect against splashes and potential dust from the solid compound[8].

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Given that aromatic amines can be absorbed dermally, ensure gloves are of adequate thickness and are changed immediately if contamination is suspected. Double-gloving is recommended when handling the neat compound.

  • Skin and Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes to cover all exposed skin. An impervious apron may be required for larger quantities[8].

  • Respiratory Protection : All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[10]. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used[8].

Causality : The selection of this specific PPE ensemble is a direct response to the identified hazards. Goggles protect from eye irritation, chemically resistant gloves and lab coats mitigate dermal absorption of the toxic aniline component, and fume hood use prevents respiratory tract irritation and systemic toxicity from inhalation[8][10].

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-Bromo-2-methyl-4-thiocyanatoaniline must be systematic. The following protocol ensures compliance with regulatory standards and minimizes risk.

Step 1: Waste Segregation

This is the most critical operational step.

  • Designate a specific, labeled hazardous waste container solely for "Halogenated Organic Waste." [11]

  • DO NOT mix 5-Bromo-2-methyl-4-thiocyanatoaniline waste with any other waste stream, especially:

    • Non-halogenated organic waste : Mixing complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated[2].

    • Aqueous waste or acids : Contact with acids could potentially lead to the decomposition of the thiocyanate group and the generation of hydrogen cyanide[5].

    • Oxidizers or reactive substances : Incompatible materials can lead to hazardous reactions[11].

Step 2: Containerization
  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is typically appropriate[12].

  • The container must be leak-proof. Never use open containers, beakers, or flasks for waste accumulation[12].

  • Leave at least 10% of headspace in the container to allow for vapor expansion and prevent spills[12].

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container before adding the first drop of waste[11].

  • The label must include:

    • The full chemical name: "Waste 5-Bromo-2-methyl-4-thiocyanatoaniline"

    • The words "Hazardous Waste"

    • A clear list of all components and their approximate percentages if it is a mixed waste stream.

    • The date when waste was first added (Accumulation Start Date).

    • Appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[12].

  • The SAA must be under the control of laboratory personnel and located at or near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Final Disposal
  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[8][13].

  • This waste will be transported to a specialized facility for high-temperature incineration, which is the standard procedure for halogenated organic compounds[1].

Part 4: Emergency Procedures for Spills and Exposure

Small Spill (in a Fume Hood)
  • Alert personnel in the immediate area.

  • Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure
  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention[8].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Visualization: Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 5-Bromo-2-methyl-4-thiocyanatoaniline waste.

G cluster_prep Phase 1: Preparation & Characterization cluster_handling Phase 2: In-Lab Handling cluster_disposal Phase 3: Final Disposal start Waste Generated: 5-Bromo-2-methyl-4-thiocyanatoaniline ppe Don Appropriate PPE start->ppe Always First classify Step 1: Classify Waste (Halogenated Organic, Toxic) segregate Step 2: Segregate Waste (Halogenated-Only Container) classify->segregate Correct Classification is Key ppe->classify container Step 3: Select & Label Container (Vapor-tight, Compatible) segregate->container accumulate Step 4: Store in Satellite Accumulation Area (SAA) container->accumulate contact_ehs Step 5: Contact EHS for Pickup accumulate->contact_ehs When container is full or per local rules disposal Professional Disposal (High-Temp Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of 5-Bromo-2-methyl-4-thiocyanatoaniline.

References

  • Zheng, A., Dzombak, D. A., & Luthy, R. G. (2004). Effects of thiocyanate on the formation of free cyanide during chlorination and ultraviolet disinfection of publicly owned treatment works secondary effluent. Water Environment Research, 76(3), 205–212. Available at: [Link]

  • Yazici, E., Üçüncü, R., & Deveci, H. (2010). Removal of Thiocyanate from Solutions by Precipitation. XXV International Mineral Processing Congress (IMPC) 2010 Proceedings. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 26, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved January 26, 2026, from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine thiocyanate. Retrieved January 26, 2026, from [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved January 26, 2026, from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 26, 2026, from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 26, 2026, from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 26, 2026, from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved January 26, 2026, from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved January 26, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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